[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of acetyloxy groups: This step usually involves esterification reactions where acetic anhydride or acetyl chloride reacts with hydroxyl groups in the presence of an acid catalyst.
Addition of the acetamido group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the phenoxy group: This step might involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the oxan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Oxidation: Oxidizing agents like KMnO4, CrO3.
Reduction: Reducing agents like LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, or other phenols.
Major Products
Hydrolysis: Acetic acid, phenol, and corresponding amines.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and reduced oxan derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido and phenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- [3,4-Bis(acetyloxy)-5-amino-6-phenoxyoxan-2-yl]methyl acetate
- [3,4-Bis(acetyloxy)-5-acetamido-6-methoxyoxan-2-yl]methyl acetate
- [3,4-Bis(acetyloxy)-5-acetamido-6-phenylthiooxan-2-yl]methyl acetate
Uniqueness
[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and phenoxy groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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